molecular formula C28H19NO4 B5315123 2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5315123
M. Wt: 433.5 g/mol
InChI Key: RWUPILNHIMBLKK-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as MIQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

MIQ exerts its effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, MIQ has been shown to inhibit the expression of genes involved in cell proliferation and induce apoptosis through activation of caspase enzymes. In neuroprotection, MIQ has been shown to modulate the expression of genes involved in inflammation and oxidative stress, leading to a reduction in neuronal damage.
Biochemical and Physiological Effects:
MIQ has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In animal models, MIQ has been shown to reduce inflammation and alleviate symptoms of inflammatory diseases. MIQ has also been shown to have a protective effect on neurons and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of MIQ in lab experiments is its potential to inhibit cell proliferation and induce apoptosis in cancer cells. MIQ has also been shown to have a protective effect on neurons and reduce neuroinflammation, making it a potential candidate for neuroprotection studies. However, one limitation of MIQ is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For MIQ research include further exploration of its potential applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies could also focus on improving the solubility of MIQ to make it more accessible for use in experiments. Additionally, further research could be conducted to investigate the mechanisms of action of MIQ and identify potential targets for therapeutic interventions.

Synthesis Methods

MIQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction. In the Pictet-Spengler reaction, 3-(4-methoxyphenyl)acrylic acid is reacted with 1,2,3,4-tetrahydroisoquinoline to produce the intermediate compound, which is then cyclized to form MIQ. In the Suzuki-Miyaura coupling reaction, 4-bromo-3-(4-methoxyphenyl)acrylic acid is reacted with 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a catalyst to form MIQ.

Scientific Research Applications

MIQ has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, MIQ has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, MIQ has been shown to have a protective effect on neurons and reduce neuroinflammation. In anti-inflammatory therapy, MIQ has been shown to reduce inflammation and alleviate symptoms in animal models of inflammatory diseases.

properties

IUPAC Name

2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO4/c1-33-22-15-8-18(9-16-22)10-17-25(30)19-11-13-21(14-12-19)29-27(31)23-6-2-4-20-5-3-7-24(26(20)23)28(29)32/h2-17H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUPILNHIMBLKK-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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